Erbium(III)sulfate

Description

Erbium(III) sulfate (Er₂(SO₄)₃) is a rare earth compound with significant industrial and scientific applications. It commonly exists in hydrated forms, such as the octahydrate Er₂(SO₄)₃·8H₂O (CAS 10031-52-4), which has a molecular weight of 766.82 g/mol and a density of 3.217 g/cm³ . The compound is highly soluble in water, with solubility values of 13.79 g/100 mL (anhydrous) and 16.00 g/100 mL (octahydrate) at room temperature . Its applications span catalysis, nuclear technology, and environmental remediation, though it poses moderate health hazards, including skin irritation and respiratory toxicity .

Properties

IUPAC Name |

erbium;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDUYZCINFANRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

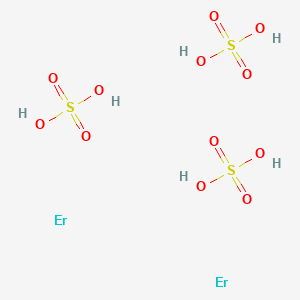

OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Er].[Er] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2H6O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Erbium(III) sulfate can be synthesized through several methods, including:

Hydrothermal Method: This involves dissolving erbium oxide in sulfuric acid under high temperature and pressure conditions to form erbium(III) sulfate.

Solid-State Method: This method involves the direct reaction of erbium oxide with sulfuric acid at elevated temperatures.

Industrial Production Methods: In industrial settings, erbium(III) sulfate is typically produced by reacting erbium oxide with sulfuric acid in a controlled environment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Erbium(III) sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: Erbium(III) sulfate can participate in redox reactions, although erbium typically remains in the +3 oxidation state.

Substitution Reactions: It can undergo substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in reactions with erbium(III) sulfate include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce erbium(III) sulfate.

Major Products Formed:

Erbium Oxide: One of the major products formed from the reduction of erbium(III) sulfate is erbium oxide.

Erbium Hydroxide: This can be formed through hydrolysis reactions.

Scientific Research Applications

Catalytic Applications

Petrochemical Industry : Erbium(III) sulfate is utilized as a catalyst in petrochemical cracking processes. Its ability to enhance reaction rates makes it valuable in the production of fuels and chemicals from hydrocarbons .

Organic Synthesis : Recent studies have highlighted erbium salts, including erbium(III) sulfate, as effective non-toxic catalysts for various organic transformations. For instance, they facilitate the regio- and stereoselective opening of epoxides, showcasing their versatility in organic chemistry .

| Catalytic Application | Description |

|---|---|

| Petrochemical Cracking | Enhances hydrocarbon conversion to fuels. |

| Organic Transformations | Catalyzes epoxide ring openings with high selectivity. |

Optical Applications

Doping in Optical Fibers : High-purity erbium(III) sulfate is employed as a dopant in optical fiber manufacturing. It contributes to the amplification of signals within fiber optic systems, which is crucial for telecommunications .

Laser Technology : The compound is also used in laser applications, particularly in medical and dental lasers. Its properties allow for effective energy transfer, making it suitable for laser ablation techniques .

| Optical Application | Description |

|---|---|

| Optical Fiber Doping | Enhances signal amplification in fibers. |

| Laser Applications | Used in medical and dental lasers for energy transfer. |

Glass and Ceramics Manufacturing

Erbium(III) sulfate serves as a colorant in glass manufacturing and porcelain enamel glazes. Its unique pink hue is desirable for aesthetic applications in decorative glassware and ceramics . The compound's ability to impart color while maintaining stability at high temperatures makes it an ideal choice for these applications.

Environmental Applications

Erbium(III) sulfate has been explored for its potential in environmental protection catalysis. It can aid in the degradation of pollutants and contribute to water treatment processes due to its solubility and reactivity with various contaminants .

| Environmental Application | Description |

|---|---|

| Pollution Degradation | Catalyzes breakdown of environmental pollutants. |

| Water Treatment | Used to treat water by reacting with contaminants. |

Research and Development

Erbium(III) sulfate is extensively used in scientific research, particularly in studies involving rare earth elements (REEs). Its properties are investigated for understanding REE behavior in various chemical environments, including chloride and sulfate complexation studies at elevated temperatures .

Case Study 1: Optical Fiber Amplification

A study demonstrated that erbium-doped optical fibers significantly improved signal strength over long distances compared to undoped fibers. The incorporation of erbium(III) sulfate as a dopant allowed for efficient energy transfer, leading to enhanced performance in telecommunications networks.

Case Study 2: Catalytic Efficiency

Research highlighted the use of erbium(III) sulfate in catalyzing the conversion of styrene oxide under mild conditions with high conversion rates. This showcases its potential as a sustainable catalyst alternative in organic synthesis .

Mechanism of Action

Erbium(III) sulfate can be compared with other similar compounds, such as:

Ytterbium(III) sulfate: Similar to erbium(III) sulfate, ytterbium(III) sulfate is used in optical and catalytic applications.

Dysprosium(III) sulfate: This compound is also used in similar applications but has different optical and magnetic properties.

Uniqueness: Erbium(III) sulfate is unique due to its specific absorption and emission properties, which make it particularly valuable in optical applications such as fiber optics and medical lasers .

Comparison with Similar Compounds

Solubility and pH-Dependent Behavior

Erbium(III) sulfate exhibits markedly higher aqueous solubility compared to other lanthanide sulfates. For instance, europium(III) sulfate octahydrate (Eu₂(SO₄)₃·8H₂O) has a solubility of only 2.56 g/100 mL under similar conditions . This property makes Er³⁺ more mobile in aqueous environments, impacting its recovery and bioremediation strategies.

Table 1: Solubility of Selected Lanthanide Sulfates

| Compound | Solubility (g/100 mL, 25°C) |

|---|---|

| Erbium(III) sulfate | 13.79 (anhydrous) |

| Erbium(III) sulfate·8H₂O | 16.00 |

| Europium(III) sulfate·8H₂O | 2.56 |

The recovery efficiency of Er³⁺ via solvent sublation peaks at pH 8.0, achieving a distribution coefficient (K_r) of 2961.8, while europium sulfate shows optimal recovery in a broader pH range (2.0–7.5) . This pH sensitivity underscores Er³⁺'s preference for mildly alkaline conditions, contrasting with the pH versatility of Eu³⁺.

Catalytic Performance

Erbium(III) sulfate is less catalytically active compared to other erbium salts. For example, erbium triflate (Er(OTf)₃) is renowned for its efficacy in organic synthesis due to its strong Lewis acidity, while ErCl₃ is utilized in optical devices . The sulfate form, however, finds niche roles in heterogeneous catalysis, particularly in reactions requiring sulfate ion participation .

Environmental Impact and Toxicity

Erbium(III) sulfate's environmental persistence and moderate toxicity (H302, H315, H319, H335) are comparable to other lanthanides. Chronic exposure to Er³⁺ reduces survival and reproduction in aquatic organisms like daphnids . In contrast, holmium(III) oxide (Ho₂O₃) is primarily noted for paramagnetic applications with minimal documented ecotoxicity .

Structural and Electronic Properties

Erbium(III) complexes, such as Er(acac)₃(cphen), exhibit unique piezoelectric properties (direct piezoelectric coefficient ~d33 = 4–8 pm/V) due to noncentrosymmetric crystallographic structures . While Er₂(SO₄)₃ lacks such polar characteristics, its octahedral coordination in the solid state facilitates stability under thermal stress (melting point ~400°C for the octahydrate) .

Biological Activity

Erbium(III) sulfate, a compound of the rare earth element erbium, has garnered attention in various fields due to its unique biological activities and potential applications. This article explores the biological activity of Erbium(III) sulfate, focusing on its antimicrobial properties, interaction with biomolecules, and potential therapeutic applications.

Erbium(III) Sulfate Overview:

- Chemical Formula:

- CAS Number: 10031-52-4

- Molecular Weight: 766.82 g/mol (anhydrous: 622.70 g/mol)

- Physical Form: Crystalline, hygroscopic

- Solubility: Soluble in water

Antimicrobial Activity

Recent studies have demonstrated that erbium(III) complexes exhibit significant antimicrobial activity against various bacterial strains. For instance, complexes formed with fluoroquinolone antibiotics showed enhanced activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Xanthomonas campestris. Notably, the erbium(III) complexes displayed superior activity compared to their corresponding free quinolone counterparts, suggesting a synergistic effect due to the metal coordination .

Table 1: Antimicrobial Activity of Erbium(III) Complexes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Bacillus subtilis | 10 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Xanthomonas campestris | 25 µg/mL |

Interaction with Biomolecules

The interaction of erbium(III) sulfate with biomolecules has been investigated using various spectroscopic techniques. Studies indicate that these complexes can intercalate into DNA, which is facilitated by their binding affinity to calf-thymus DNA. The binding occurs through intercalation, as evidenced by UV-vis spectroscopy and viscosity measurements .

Binding Affinity:

- The binding constants calculated for the interaction with bovine and human serum albumin indicate a strong and reversible binding mechanism, which is crucial for potential therapeutic applications .

Photoluminescent Properties

Erbium(III) ions are known for their photoluminescent properties, which have implications in bio-imaging and phototherapy. The ability of erbium complexes to absorb light and emit fluorescence makes them suitable candidates for applications in targeted drug delivery systems and photodynamic therapy. Research shows that these complexes can generate reactive oxygen species (ROS) upon light activation, which can be utilized in cancer therapy through photo-induced DNA cleavage mechanisms .

Case Studies

Q & A

Q. How can computational modeling complement experimental data for Erbium(III) sulfate’s thermodynamic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.